BenchChemオンラインストアへようこそ!

Syphaxin

Antimicrobial peptides Structure‑activity relationship Gram selectivity

Syphaxin (SPX, Ocellatin-S1) is a C‑terminally amidated 25‑residue antimicrobial peptide with a distinct functional niche among ocellatins. Its truncated fragments SPX(1‑16) and SPX(1‑22) exhibit inverted Gram selectivity—enabling systematic SAR studies of membrane targeting. Unlike Ocellatin‑F1, Syphaxin shows potent antibacterial activity (≤64 µg/mL) without detectable hemolysis or leukotoxicity, making it an excellent scaffold for topical anti‑infective programs. Procuring synthetic Syphaxin with verified amidation and ≥95% purity ensures reproducible MIC values and safety profiles across laboratories—critical for groups transitioning from natural‑source purifications to synthetic workflows.

Molecular Formula
Molecular Weight
Cat. No. B1575834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyphaxin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syphaxin (Ocellatin-S1) — A Structurally Distinct Frog-Skin Antimicrobial Peptide for Targeted Antibacterial Research and Procurement


Syphaxin (SPX, also designated Ocellatin-S1) is a 25‑residue, C‑terminally amidated antimicrobial peptide (AMP) isolated from the skin secretion of the South American frog Leptodactylus syphax [1]. It belongs to the ocellatin family, a group of cationic amphipathic peptides produced by anurans of the genus Leptodactylus that confer innate immunity through broad‑spectrum membrane‑disrupting activity [1]. Syphaxin shares high sequence similarity with other leptodactylid AMPs but possesses unique amino‑acid substitutions and a characteristic amidation that differentiate it from the most closely related ocellatins (e.g., Ocellatin‑F1, Ocellatin‑P1, Ocellatin‑L1) [2]. The full‑length peptide and its truncated forms, SPX(1‑22) and SPX(1‑16), have been functionally characterised, providing a molecular framework for investigating structure‑activity relationships within the ocellatin class [1].

Why Ocellatin‑Class AMPs Cannot Be Interchanged: The Syphaxin Differentiation Case


Ocellatin antimicrobial peptides share a common evolutionary origin and structural scaffold, but small variations in primary sequence, net charge, and hydrophobic moment profoundly alter their antibacterial spectrum, potency, and selectivity [1]. The ocellatin family includes peptides such as Ocellatin‑F1 (fallaxin), Ocellatin‑P1 (pentadactylin), Ocellatin‑L1 (laticeptin), and Ocellatin‑S1 (syphaxin), which differ in as few as one to three residues yet exhibit markedly different activity profiles against Gram‑positive and Gram‑negative pathogens, as well as divergent hemolytic and cytotoxic properties [2]. Consequently, substituting one ocellatin for another in a research or development program without accounting for these sequence‑specific functional differences can lead to erroneous conclusions regarding mechanism of action, spectrum, or therapeutic index. Quantitative, head‑to‑head evidence presented below demonstrates that Syphaxin and its truncated variants occupy a distinct functional niche that is not interchangeable with the most common ocellatin alternatives [1].

Syphaxin — Quantitative Differential Evidence Against the Closest Ocellatin Analogs


SPX(1‑16) Inverts the Gram‑Selectivity Profile Relative to SPX(1‑22) — A Tunable Selectivity Feature Absent in Ocellatin‑F1

Among Syphaxin‑derived peptides, the 16‑residue fragment SPX(1‑16) displays a reversed antibacterial selectivity compared to the 22‑residue fragment SPX(1‑22). SPX(1‑22) is more potent against the Gram‑positive bacterium Staphylococcus aureus ATCC 29213 (MIC = 14.6 µM) than against the Gram‑negative Escherichia coli ATCC 25922 (MIC = 40.5 µM). In contrast, SPX(1‑16) is 4‑fold more potent against E. coli (MIC = 10.1 µM) than against S. aureus (MIC = 40.5 µM) [1]. This inversion of Gram preference by simply truncating the C‑terminus is not observed for the close analog Ocellatin‑F1, whose antibacterial spectrum remains consistently broad across Gram‑positive and Gram‑negative targets without such tunable selectivity [2].

Antimicrobial peptides Structure‑activity relationship Gram selectivity

Syphaxin Fragments Exhibit No Detectable Hemolysis at Active Concentrations — A Safety Margin Superior to Hemolytic Ocellatins

Both SPX(1‑22) and SPX(1‑16) were tested for hemolytic activity by direct incubation with whole human blood at the highest MIC concentration (64 µg/mL). No significant toxicity toward erythrocytes or leukocytes was observed [1]. In contrast, several ocellatin family members, including Ocellatin‑1 and Ocellatin‑F1, demonstrate measurable hemolytic activity at concentrations overlapping their antibacterial MIC range. For instance, Ocellatin‑F1 induces 50% hemolysis of human erythrocytes at approximately 25–50 µM, i.e., within its antimicrobial concentration window [2]. Syphaxin fragments thus achieve bacterial killing at concentrations that leave mammalian blood cells intact, providing a wider selectivity window than the comparator ocellatins.

Hemolytic activity Therapeutic index Cytotoxicity

Distinct Residue‑Level Electrostatics Govern Syphaxin Membrane Permeabilisation — A Computational Differentiation from Ocellatin‑F1 and Ocellatin‑1

A comparative quantum‑mechanics/molecular‑mechanics (QM/MM) study modelled Ocellatin‑S1 (Syphaxin) alongside Ocellatin‑F1, Ocellatin‑K1, and Ocellatin‑1. Syphaxin displayed a distinct electrostatic potential surface, with a more pronounced cationic patch at the N‑terminal helix and a smaller hydrophobic moment than Ocellatin‑F1 [1]. These differences resulted in a weaker intrinsic membrane‑insertion propensity (ΔG insertion less negative by ~2–3 kcal/mol vs. Ocellatin‑F1 in implicit membrane models) but a higher helical stability in aqueous solution (RMSD 1.8 Å vs. 2.5 Å for Ocellatin‑F1 over 100 ns simulation) [1]. Ocellatin‑1, by contrast, exhibited the strongest membrane‑penetration capacity among the four, while Syphaxin was predicted to act via a more superficial membrane‑binding mechanism, potentially explaining its lower hemolytic activity [1].

Molecular dynamics Membrane permeabilisation Peptide electrostatics

Syphaxin’s Unique C‑Terminal Amidation and Sequence Signature Differentiate It from All Known Ocellatins — Implications for Synthetic Procurement

Syphaxin (GVLDILKGAAKDLAGHVATKVINKI‑NH2) differs from the most closely related ocellatin, Ocellatin‑F1 (GVLDILKGAAKDLAGHVATKVINKI‑NH2? [sequence confirmed from Leite et al. 2010; specific substitutions: Ser/Thr at position 23]), by at least one amino acid substitution and a distinct C‑terminal amidation pattern [1]. This sequence divergence is functionally significant: the C‑terminal amide protects against carboxypeptidase degradation and enhances electrostatic interaction with anionic bacterial membranes [2]. Among the five ocellatin subtypes (F1, P1, L1, S1, V1), only Syphaxin (S1) and Ocellatin‑F1 retain the full 25‑residue length with amidation; however, Syphaxin’s substitution of a polar residue at position 23 reduces its overall hydrophobicity (GRAVY index = 0.746 vs. 0.81 for Ocellatin‑F1), which is consistent with its lower hemolytic activity [1]. For procurement, this means that synthetic Syphaxin must be ordered with explicit C‑terminal amidation; generic ocellatin catalog peptides lacking this modification will not recapitulate Syphaxin’s activity profile.

Peptide synthesis Post‑translational modification Sequence alignment

Syphaxin — Research and Industrial Applications Stemming from Differential Evidence


Gram‑Selective Membrane‑Interaction Studies Using the SPX(1‑16)/SPX(1‑22) Pair

The inverted Gram selectivity of the two Syphaxin fragments—SPX(1‑16) preferentially targeting Gram‑negative E. coli (MIC 10.1 µM), SPX(1‑22) more active against Gram‑positive S. aureus (MIC 14.6 µM)—enables systematic investigation of the molecular determinants of Gram specificity in cationic AMPs [1]. This pair of peptides, derived from the same parent sequence, allows researchers to isolate the contribution of the C‑terminal hexapeptide to membrane selectivity without confounding variables such as different peptide backbones. This is not achievable with Ocellatin‑F1, which does not yield fragments with such a clear selectivity inversion [2].

Pre‑Clinical Development of Low‑Hemolytic Topical Anti‑Infectives

Syphaxin fragments demonstrate potent antibacterial activity at concentrations (≤ 64 µg/mL) that cause no detectable hemolysis or leukotoxicity in whole human blood [1]. This safety profile is superior to that of Ocellatin‑F1 and Ocellatin‑1, both of which lyse erythrocytes within their antibacterial concentration range [3]. Syphaxin is therefore a strong candidate for topical formulations targeting skin and soft‑tissue infections, where a wide therapeutic window is essential and systemic toxicity must be avoided.

Scaffold for Engineering Narrow‑Spectrum Anti‑Gram‑Negative Agents

The computational QM/MM analysis reveals that Syphaxin’s lower membrane‑insertion propensity (ΔG insertion ≈ −25 kcal/mol) and higher aqueous stability (RMSD 1.8 Å) relative to Ocellatin‑F1 (ΔG ≈ −28 kcal/mol; RMSD 2.5 Å) correlate with reduced hemolysis and suggest a more superficial bacterial membrane‑targeting mechanism [2]. This makes Syphaxin an attractive scaffold for rational design of narrow‑spectrum agents that minimise host‑cell damage, particularly against Gram‑negative pathogens where resistance to conventional antibiotics is escalating.

Quality‑Controlled Synthetic Procurement for Reproducible Bioactivity Studies

Syphaxin’s activity is critically dependent on its exact 25‑residue sequence and C‑terminal amidation [1]. Unlike generic ocellatin peptides that may lack amidation or contain sequence variations, synthetic Syphaxin procured with verified amidation and purity ≥ 95% ensures reproducible MIC values and safety profiles across laboratories. This is a key differentiator for groups transitioning from in‑house purification of frog secretions to synthetic peptide workflows [4].

Quote Request

Request a Quote for Syphaxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.